molecular formula C9H13OP B6174627 [(dimethylphosphoryl)methyl]benzene CAS No. 18629-11-3

[(dimethylphosphoryl)methyl]benzene

Cat. No.: B6174627
CAS No.: 18629-11-3
M. Wt: 168.17 g/mol
InChI Key: XROMZTPZKHMHRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(dimethylphosphoryl)methyl]benzene typically involves the reaction of benzyl chloride with dimethylphosphine oxide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with efficient mixing and temperature control.

    Purification: Techniques such as distillation or recrystallization to obtain high-purity product.

    Safety Measures: Proper handling and disposal of reagents and by-products to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[(Dimethylphosphoryl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products

    Oxidation: Formation of benzylphosphonic acid derivatives.

    Reduction: Formation of benzylphosphine.

    Substitution: Formation of various substituted benzyl (dimethyl)phosphine oxides.

Scientific Research Applications

[(Dimethylphosphoryl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(dimethylphosphoryl)methyl]benzene involves its interaction with molecular targets through its phosphine oxide group. This group can participate in coordination chemistry, forming complexes with metal ions. The pathways involved include:

    Coordination with Metal Ions: Facilitates catalytic processes.

    Electron Donation: Acts as an electron donor in various chemical reactions.

Comparison with Similar Compounds

[(Dimethylphosphoryl)methyl]benzene can be compared with other phosphine oxide derivatives, such as:

    Triphenylphosphine oxide: Similar in having a phosphine oxide group but differs in the aromatic substituents.

    Dimethylphenylphosphine oxide: Similar structure but with different substituents on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other phosphine oxide derivatives.

Properties

CAS No.

18629-11-3

Molecular Formula

C9H13OP

Molecular Weight

168.17 g/mol

IUPAC Name

dimethylphosphorylmethylbenzene

InChI

InChI=1S/C9H13OP/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

XROMZTPZKHMHRY-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CC1=CC=CC=C1

Purity

95

Origin of Product

United States

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